molecular formula C17H26N2O3 B2971051 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea CAS No. 1795191-34-2

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Cat. No. B2971051
CAS RN: 1795191-34-2
M. Wt: 306.406
InChI Key: IROSUUFFRBRAIK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea, also known as CPI-637, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a critical role in regulating gene expression. In

Scientific Research Applications

Synthesis and Characterization

The synthesis of carbocyclic analogs of uracil nucleosides through the treatment of hydroxyl derivatives with specific isocyanates has been investigated, highlighting methods to create compounds with potential biological activities, though without demonstrating efficacy in preliminary biological tests (Shealy & O'dell, 1976). Similarly, the synthesis of ureas from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been shown, offering a route to produce ureas without racemization and highlighting an environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014).

Applications in Materials Science

Research into poly(amino urea urethane)-based block copolymers demonstrates their potential as injectable pH/temperature-sensitive hydrogels for protein carriers. This innovative material exhibits sol-gel phase transitions under physiological conditions and is biocompatible, suggesting uses in biomedical applications (Huynh, Nguyen, Kang, & Lee, 2012).

Corrosion Inhibition

The efficacy of 1,3,5-triazinyl urea derivatives in corrosion inhibition for mild steel in acidic conditions has been studied, indicating that these compounds can efficiently protect against corrosion through the formation of a protective layer on the metal surface. This research suggests applications in the maintenance of industrial and infrastructure materials (Mistry, Patel, Patel, & Jauhari, 2011).

Mechanistic Insights and Chemical Interactions

Studies on the mechanism of amide formation by carbodiimide in aqueous media provide valuable insights into bioconjugation processes, crucial for developing drug delivery systems and biochemical research tools. This work underscores the importance of understanding chemical interactions for optimizing synthetic pathways in biological and pharmaceutical applications (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13-6-8-14(9-7-13)16(22-11-10-20)12-18-17(21)19-15-4-2-3-5-15/h6-9,15-16,20H,2-5,10-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSUUFFRBRAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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